molecular formula C24H20N4O2S B2723674 6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-47-1

6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2723674
CAS No.: 868147-47-1
M. Wt: 428.51
InChI Key: HKFMMXUUWLELPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (referred to as Compound X ) is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and potential therapeutic applications.

Structural Characteristics

Compound X features a chromeno core fused with a triazolo-pyrimidine moiety , making it structurally unique. The presence of an ethoxyphenyl group and a thiophenyl group enhances its chemical reactivity and biological profile. The molecular formula for Compound X is C22H20N4O2SC_{22}H_{20}N_4O_2S, with a molecular weight of approximately 416.48 g/mol.

Biological Activity Overview

The biological activity of Compound X has been investigated primarily in the context of:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial effects against various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The triazole ring is known for its ability to interact with microbial enzymes, inhibiting their function.
  • Anticancer Potential : Due to its structural resemblance to known anticancer agents, Compound X may exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that derivatives of triazolo-pyrimidines can induce apoptosis in cancer cells .
  • Anti-inflammatory Properties : The presence of thiophene and triazole rings in similar compounds has been linked to anti-inflammatory effects by modulating inflammatory pathways .

Synthesis Methods

The synthesis of Compound X typically involves multi-step reactions that include:

  • Formation of the Chromeno Core : This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.
  • Introduction of the Triazolo-Pyrimidine Moiety : This step often involves the reaction of the chromeno intermediate with hydrazine derivatives under acidic conditions.
  • Functionalization : The ethoxy and thiophenyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.

Antimicrobial Activity Study

A study conducted on derivatives similar to Compound X demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 10-50 µg/mL for various strains .

Bacterial StrainMIC (µg/mL)
E. coli25
Pseudomonas aeruginosa30
Staphylococcus aureus20

Anticancer Activity Assessment

In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that Compound X exhibited IC50 values around 15 µM, indicating moderate cytotoxicity. Flow cytometry analysis suggested that the compound induces apoptosis through the mitochondrial pathway .

Cell LineIC50 (µM)
MCF-715
HeLa18
A54922

The exact mechanism by which Compound X exerts its biological effects remains under investigation. However, it is hypothesized that:

  • The triazole ring may inhibit enzymes involved in nucleic acid synthesis, crucial for bacterial growth and cancer cell proliferation.
  • The ethoxyphenyl group could enhance lipophilicity, allowing better cellular penetration and interaction with intracellular targets.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-2-29-16-11-9-15(10-12-16)23-20-21(17-6-3-4-7-18(17)30-23)27-24-25-14-26-28(24)22(20)19-8-5-13-31-19/h3-14,22-23H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFMMXUUWLELPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.